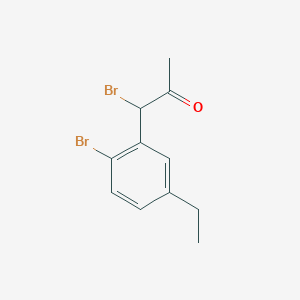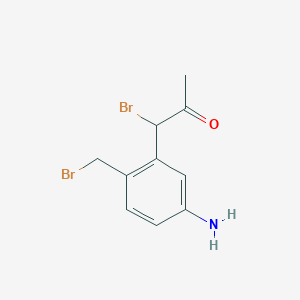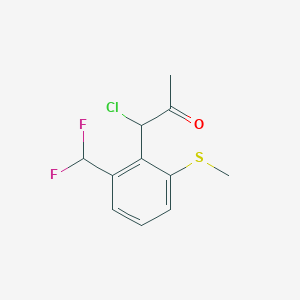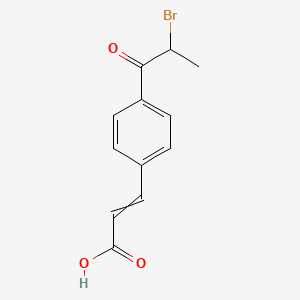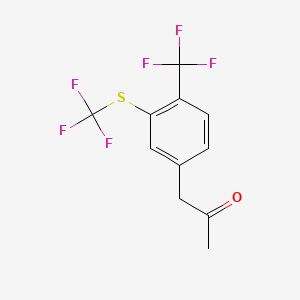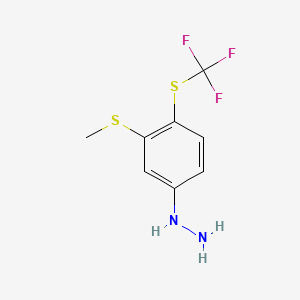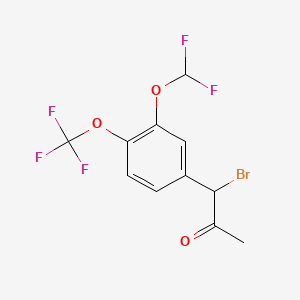
N-methyl-L-isoleucine benzhydryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-L-isoleucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 It is a derivative of the amino acid isoleucine, where the amino group is methylated, and the carboxyl group is esterified with a benzhydryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-isoleucine benzhydryl ester typically involves the esterification of N-methyl-L-isoleucine with benzhydryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-L-isoleucine benzhydryl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-methyl-L-isoleucine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of N-methyl-L-isoleucine, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-methyl-L-isoleucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-L-isoleucine benzhydryl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release N-methyl-L-isoleucine, which can then participate in various biochemical pathways. The methylation of the amino group may enhance its binding affinity to certain targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-leucine benzhydryl ester
- N-methyl-L-alanine benzhydryl ester
Uniqueness
N-methyl-L-isoleucine benzhydryl ester is unique due to its specific structural features, such as the presence of the isoleucine side chain, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzhydryl (2S,3S)-3-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-4-15(2)18(21-3)20(22)23-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18-19,21H,4H2,1-3H3/t15-,18-/m0/s1 |
Clave InChI |
JUSIGNSKLHFRNY-YJBOKZPZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
SMILES canónico |
CCC(C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


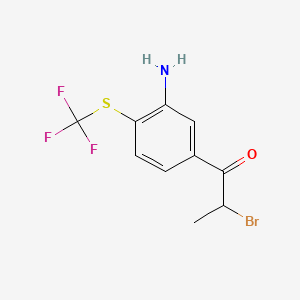
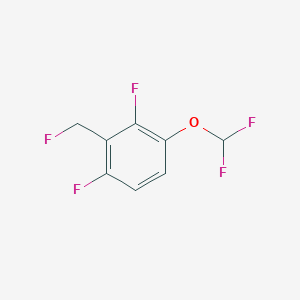

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
